molecular formula C9H13N3 B13631696 N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine

N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine

Cat. No.: B13631696
M. Wt: 163.22 g/mol
InChI Key: QGPLWFMXONXCFV-UHFFFAOYSA-N
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Description

N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine typically involves the reaction of 2-(pyrimidin-2-yl)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neuronal nitric oxide synthase by binding to its heme domain, thereby preventing the production of nitric oxide . This interaction is crucial for its potential therapeutic effects in neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)ethylcyclopropanamine
  • 2-(pyrimidin-2-yl)ethylamine
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N-(2-pyrimidin-2-ylethyl)cyclopropanamine

InChI

InChI=1S/C9H13N3/c1-5-11-9(12-6-1)4-7-10-8-2-3-8/h1,5-6,8,10H,2-4,7H2

InChI Key

QGPLWFMXONXCFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2=NC=CC=N2

Origin of Product

United States

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